molecular formula H2CO3<br>CH2O3 B8815115 Carbonic Acid CAS No. 22719-67-1

Carbonic Acid

Cat. No. B8815115
Key on ui cas rn: 22719-67-1
M. Wt: 62.025 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-N
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Patent
US04396779

Procedure details

The procedures were again followed with substitution in the neutralization step of a number of other carboxylic acids the use of which is not in accordance with the invention. The use of acetic acid resulted in an apparently homogeneous semi-solid or gelatinous product. Butyric acid and hexanoic acid were responsible for production of a two phase mixture containing roughly equal quantities of a lower gel phase and an upper liquid phase. Formic acid, oxalic acid, and carbonic acid each resulted in formation of a white precipitate.
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])C.[C:5]([OH:10])(=[O:9])CCC.C(O)(=[O:17])CCCCC.[CH:19]([OH:21])=[O:20]>>[C:1]([OH:4])(=[O:3])[C:19]([OH:21])=[O:20].[C:5](=[O:9])([OH:17])[OH:10]

Inputs

Step One
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing roughly equal quantities of a lower gel phase

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)O)(=O)O
Name
Type
product
Smiles
C(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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